molecular formula C20H19N3O6S2 B2579845 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 896014-63-4

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No.: B2579845
CAS No.: 896014-63-4
M. Wt: 461.51
InChI Key: FJFDCQMDBBOKMM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thioether bridge and esterified with a 4-isopropoxybenzoate group. Its synthesis involves multi-step reactions, including thiol coupling and esterification, as described in analogous protocols .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-11(2)28-14-6-4-13(5-7-14)18(26)29-17-9-27-15(8-16(17)25)10-30-20-23-22-19(31-20)21-12(3)24/h4-9,11H,10H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDCQMDBBOKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound characterized by a unique combination of functional groups, including a pyran ring, thiadiazole moiety, and acetamido group. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C21H21N3O5S2C_{21}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of approximately 417.5 g/mol. The presence of multiple heteroatoms (nitrogen and sulfur) contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC21H21N3O5S2
Molecular Weight417.5 g/mol
StructureContains pyran and thiadiazole rings

Synthesis

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process.

Biological Activity

Recent studies have highlighted the biological activities associated with compounds containing thiadiazole and pyran structures. Notably, derivatives of 1,3,4-thiadiazole have demonstrated significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

In a comparative study, certain derivatives exhibited greater inhibitory activity than donepezil, a standard treatment for Alzheimer's disease. For instance, compounds with specific substitutions on the phenyl ring showed IC50 values in the nanomolar range, indicating potent biological activity.

Table: Anticholinesterase Activity of Related Compounds

CompoundIC50 (µM)
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl< 0.6
Donepezil0.6
Compound with fluorine1.82 ± 0.6

The mechanism by which these compounds exert their biological effects often involves interactions with the active site of acetylcholinesterase (AChE). The binding affinity and mode of interaction can be elucidated through molecular docking studies, which indicate how structural modifications can enhance efficacy.

Case Studies

  • Study on Thiadiazole Derivatives : A recent publication investigated various thiadiazole derivatives for their AChE inhibitory properties. Among them, the compound with a fluorine atom at the meta position demonstrated remarkable potency.
  • Comparative Analysis : Another study compared the anticholinesterase activities of multiple derivatives against donepezil, revealing that specific substitutions significantly impacted their inhibitory capabilities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs are derivatives synthesized in (e.g., compounds 4a–4q), which share the (5-substituted-1,3,4-thiadiazol-2-yl)thio-methylpyran backbone but differ in substituents on the benzamido or benzoate groups. Key differences include:

Compound ID Substituent on Thiadiazole/Benzoate Key Properties (Melting Point, Bioactivity)
Target Compound 4-Isopropoxybenzoate Not explicitly reported in evidence
4a () 2-Methylbenzamido MP: 162–164°C; moderate enzyme inhibition
4d () 2-Methoxybenzamido MP: 155–157°C; enhanced solubility
Cefazolin () 5-Methylthiadiazole (cephalosporin) Antibacterial activity; sodium salt form

Pharmacopeial and Stability Comparisons

Pharmacopeial standards () highlight critical quality parameters for thiadiazole derivatives:

  • Water Content : The target compound must adhere to <0.5% water (Method I, USP〈921〉), similar to 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid .
  • Storage : Stability under ambient conditions aligns with requirements for acetazolamide analogs, which degrade under humidity .

Bioactivity and Functional Differences

The 4-isopropoxybenzoate group may reduce polarity compared to 4-methyl or methoxy derivatives, influencing membrane permeability .

In contrast, cefazolin () leverages its β-lactam structure and thiadiazole-thioether side chain to target bacterial cell walls, demonstrating the versatility of thiadiazole motifs in drug design .

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